molecular formula C13H12N2O5 B13086218 Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate CAS No. 7035-82-7

Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate

Cat. No.: B13086218
CAS No.: 7035-82-7
M. Wt: 276.24 g/mol
InChI Key: RVLHUCKJURWJIX-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate is a chemical compound with the molecular formula C13H12N2O5. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an isoxazole ring, a nitrophenyl group, and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and palladium catalysts. The major products formed from these reactions include nitro and amino derivatives of the original compound.

Mechanism of Action

Comparison with Similar Compounds

Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the isoxazole ring, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 5-methyl-3-(4-nitrophenyl)isoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. The compound is characterized by its isoxazole ring, which is known to impart various biological properties.

2. Biological Activity Overview

This compound exhibits several biological activities, including:

  • Anti-inflammatory Effects : The compound has shown potent anti-inflammatory activity, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). It operates through the inhibition of pro-inflammatory cytokines and mediators such as TNF-α and IL-6 .
  • Antiproliferative Properties : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines. It has been found to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators .
  • Immunomodulatory Effects : this compound has demonstrated immunosuppressive properties, inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) in vitro. This suggests potential applications in autoimmune diseases and transplant rejection .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of NF-kB Pathway : The compound inhibits the NF-kB signaling pathway, which is crucial for the expression of various inflammatory genes. This inhibition leads to reduced levels of inflammatory cytokines .
  • Induction of Apoptosis : By activating caspases and altering mitochondrial membrane potential, the compound promotes apoptotic cell death in cancer cells .

4. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study A (2018)Demonstrated anti-inflammatory effects in mouse models with reduced paw edema.
Study B (2019)Showed significant cytotoxicity against human lung adenocarcinoma cells with an IC50 value of 12 µM.
Study C (2020)Reported immunosuppressive effects in vitro, with a notable reduction in PBMC proliferation by 45% at 10 µM concentration .

5. Comparative Analysis with Related Compounds

A comparison with similar isoxazole derivatives reveals that this compound exhibits superior anti-inflammatory and antiproliferative activities compared to other compounds within the same class.

CompoundAnti-inflammatory ActivityAntiproliferative Activity (IC50)
Compound AModerate25 µM
This compoundHigh12 µM
Compound BLow>50 µM

6. Conclusion

This compound presents a promising candidate for further research due to its multifaceted biological activities, particularly in anti-inflammatory and anticancer applications. Future studies should focus on elucidating its pharmacokinetics and potential therapeutic applications in clinical settings.

Properties

CAS No.

7035-82-7

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

ethyl 5-methyl-3-(4-nitrophenyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H12N2O5/c1-3-19-13(16)11-8(2)20-14-12(11)9-4-6-10(7-5-9)15(17)18/h4-7H,3H2,1-2H3

InChI Key

RVLHUCKJURWJIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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